molecular formula C3H4O3 B12403131 deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate

deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate

Cat. No.: B12403131
M. Wt: 93.08 g/mol
InChI Key: LCTONWCANYUPML-DFGYQCDMSA-N
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Description

Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is a deuterated analog of pyruvate, where the hydrogen atoms are replaced with deuterium. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate typically involves the deuteration of pyruvate. One common method is the hydrogen-deuterium exchange reaction. This process can be catalyzed by deuterium oxide (D₂O) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions using continuous flow reactors. These reactors allow for the efficient and consistent production of deuterated compounds by maintaining optimal reaction conditions and ensuring a high degree of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated acetic acid.

    Reduction: It can be reduced to form deuterated lactate.

    Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.

Major Products Formed

    Oxidation: Deuterated acetic acid.

    Reduction: Deuterated lactate.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the fate of pyruvate in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate involves its incorporation into metabolic pathways where it mimics the behavior of pyruvate. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include enzymes such as pyruvate dehydrogenase and lactate dehydrogenase.

Comparison with Similar Compounds

Similar Compounds

    Deuterated Pyruvate: Similar in structure but with different deuterium labeling patterns.

    Deuterated Lactate: The reduced form of deuterated pyruvate.

    Deuterated Acetic Acid: The oxidized form of deuterated pyruvate.

Uniqueness

Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research.

Properties

Molecular Formula

C3H4O3

Molecular Weight

93.08 g/mol

IUPAC Name

deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1D3,3+1/hD

InChI Key

LCTONWCANYUPML-DFGYQCDMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)[13C](=O)O[2H]

Canonical SMILES

CC(=O)C(=O)O

Origin of Product

United States

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